molecular formula C29H55NO2 B7726145 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one

Cat. No.: B7726145
M. Wt: 449.8 g/mol
InChI Key: YFBHGXJENCZHMT-UHFFFAOYSA-N
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Description

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is a complex organic compound that features a tetrahydropyran ring, a piperidine ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves multiple steps, starting with the preparation of the tetrahydropyran and piperidine intermediates. One common method involves the reaction of tetrahydropyran-4-ol with piperidine in the presence of a suitable catalyst to form the intermediate 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine . This intermediate is then reacted with a nonadecanoyl chloride under basic conditions to yield the final product[2][2].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating specific pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar structure but lacks the long aliphatic chain.

    Tetrahydro-4H-pyran-4-one: Contains the tetrahydropyran ring but lacks the piperidine ring and aliphatic chain.

Uniqueness

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is unique due to its combination of a tetrahydropyran ring, a piperidine ring, and a long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities .

Properties

IUPAC Name

1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBHGXJENCZHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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